2-[4-(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-yl]ethanol
Description
Properties
IUPAC Name |
2-[4-(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN5O4/c13-8-7-9(17-3-1-16(2-4-17)5-6-19)12(18(20)21)11-10(8)14-22-15-11/h7,19H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCTVMQDMRENFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=C(C3=NON=C3C(=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-yl]ethanol typically involves multiple steps:
Chlorination: The addition of a chloro group to the benzoxadiazole ring.
Piperazine Substitution: The attachment of a piperazine ring to the benzoxadiazole ring.
Ethanol Addition: The final step involves linking the piperazine ring to an ethanol moiety.
These reactions are carried out under controlled conditions, often requiring specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at the Benzoxadiazole Core
The 7-chloro-4-nitro-2,1,3-benzoxadiazole group is highly electrophilic due to the electron-withdrawing nitro (-NO₂) and chlorine substituents. This enables displacement reactions at the C5 and C7 positions:
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Amine Substitution : Piperazine derivatives are synthesized via NAS, where the chlorine at C7 is replaced by piperazine (e.g., in ).
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Ethanol Attachment : The ethanol group is introduced via alkylation of the piperazine nitrogen .
Example Reaction Pathway :
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Chlorine displacement | DMF, K₂CO₃, 80°C | Piperazine-benzoxadiazole | 70–85% | |
| Ethanol functionalization | Ethylene oxide, RT | Hydroxyethyl-piperazine | 60–75% |
Reduction of the Nitro Group
The nitro group (-NO₂) on the benzoxadiazole ring can be reduced to an amine (-NH₂) under catalytic hydrogenation or using agents like Fe/HCl:
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Catalytic Hydrogenation : Pd/C or Raney Ni in ethanol at 50–60°C yields the corresponding amine .
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Selectivity : Reduction preserves the benzoxadiazole ring but may require controlled conditions to avoid over-reduction.
Key Data :
Piperazine Ring Functionalization
The piperazine nitrogen atoms participate in alkylation, acylation, and coordination chemistry:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .
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Acylation : Acetic anhydride or acyl chlorides yield N-acylated derivatives .
Example :
| Modification | Reagent | Conditions | Application | Source |
|---|---|---|---|---|
| Acylation | Acetyl chloride | CH₂Cl₂, 0°C | Enhanced lipophilicity | |
| Alkylation | Methyl iodide | DMF, 60°C | Quaternary ammonium salts |
Ethanol Group Reactions
The terminal hydroxyl group undergoes esterification, oxidation, or etherification:
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Esterification : Reacts with carboxylic acid chlorides (e.g., acetyl chloride) to form esters .
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Oxidation : MnO₂ or PCC oxidizes the ethanol to a ketone, enabling further conjugation .
Synthetic Utility :
Stability and Degradation
Comparative Reactivity Table
Scientific Research Applications
2-[4-(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-yl]ethanol has diverse applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting various analytes.
Biology: Employed in the study of enzyme activities and cellular processes.
Medicine: Investigated for its potential as a therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. The nitro and chloro groups on the benzoxadiazole ring play a crucial role in its binding affinity and specificity. The piperazine ring enhances its solubility and bioavailability, while the ethanol moiety facilitates its incorporation into various biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to three structurally or functionally related analogs (Table 1), highlighting key differences in substituents, physicochemical properties, and biological relevance.
Table 1: Comparison of 2-[4-(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-yl]ethanol with Analogous Compounds
*Estimated based on piperazine (C₄H₁₀N₂) addition to methylamino analog. †Predicted using fragment-based methods (chloro and nitro increase logP). ‡Inferred from nitrobenzoxadiazole analogs.
Key Structural and Functional Differences
Piperazine vs. Methylamino: The piperazine ring increases molecular weight and hydrogen-bond acceptor count (6 vs. 4 in methylamino analog), likely improving solubility and pharmacokinetics .
Biological Activity The methylamino derivative (CAS 376370-18-2) was identified as an up-regulated metabolite in arbuscular mycorrhizal fungi, suggesting roles in stress response or signaling .
Physicochemical Properties logP: The target compound’s higher logP (~2.1) compared to the non-chlorinated analog (~1.5) reflects increased lipophilicity, which may enhance membrane permeability . Polar Surface Area: The piperazine-ethanol group contributes to a polar surface area >100 Ų, favoring aqueous solubility and reducing blood-brain barrier penetration .
Biological Activity
2-[4-(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-yl]ethanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The compound has a complex structure characterized by a benzoxadiazole moiety linked to a piperazine ring. Its molecular formula is with a molecular weight of approximately 258.62 g/mol. The presence of the chloro and nitro groups is significant for its biological activity.
Biological Activity Overview
The biological activity of this compound has been evaluated through various in vitro studies:
Anticancer Activity
Research indicates that compounds related to 7-chloro-4-nitrobenzoxadiazole derivatives exhibit notable cytotoxic effects against cancer cell lines. For instance, derivatives have shown significant inhibitory activity against MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines. One study reported an IC50 value of 6.502 μM against MCF-7 cells for a closely related compound, highlighting the potential of this class of compounds in cancer treatment .
The mechanism through which these compounds exert their effects often involves the inhibition of specific signaling pathways. For example, one derivative was identified as a VEGFR-II inhibitor with an IC50 of 1.38 μM, suggesting that similar mechanisms may be applicable to this compound .
Case Studies
Case Study 1: Cytotoxic Evaluation
In a study focused on the synthesis and evaluation of various benzoxadiazole derivatives, researchers synthesized multiple compounds and tested their cytotoxicity against human cancer cell lines. The results indicated that compounds with similar structural features to this compound displayed significant cytotoxicity, reinforcing the potential for further development .
Case Study 2: VEGFR-II Inhibition
Another study investigated the binding affinity and inhibitory action on VEGFR-II by several derivatives. The results showed that compounds with the benzoxadiazole scaffold could effectively inhibit this receptor's activity, which is crucial in tumor angiogenesis . This suggests that this compound may also possess similar properties.
Table 1: Summary of Biological Activities
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism |
|---|---|---|---|
| 2-[4-(7-Chloro-4-nitrobenzoxadiazol)] | MCF-7 | 6.502 | Cytotoxicity |
| Related Compound | PC3 | 11.751 | Cytotoxicity |
| Related Compound | VEGFR-II | 1.38 | Inhibition |
Q & A
Basic Questions
Q. What synthetic methodologies are most effective for preparing 2-[4-(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-yl]ethanol?
- Answer: Synthesis typically involves multi-step reactions, including:
- Condensation : Reacting 7-chloro-4-nitro-2,1,3-benzoxadiazole with piperazine derivatives under reflux in ethanol or dichloromethane.
- Functionalization : Introducing the ethanol moiety via nucleophilic substitution or alkylation.
- Purification : Silica gel column chromatography (EtOAc/petroleum ether) or recrystallization for isolation .
Q. Which analytical techniques are essential for structural validation of this compound?
- Answer:
- Elemental Analysis (CHNS) : Confirms molecular composition (e.g., C, H, N, S content) .
- NMR Spectroscopy : H and C NMR identify piperazine ring protons (δ 2.5–3.5 ppm) and benzoxadiazole aromatic signals.
- FTIR : Detects nitro group stretches (~1520 cm) and hydroxyl bands (~3400 cm) .
- HPLC : Assess purity (>95% recommended for research-grade material) .
Advanced Questions
Q. How can researchers address discrepancies in reported spectral data for nitrobenzoxadiazole-piperazine hybrids?
- Answer:
- Cross-Validation : Use X-ray crystallography (if crystals are obtainable) to resolve ambiguities in NMR or IR assignments. For example, H-atom positions in similar compounds were refined using riding models to ensure structural accuracy .
- Computational Chemistry : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) can predict NMR chemical shifts and vibrational modes, aligning experimental and theoretical data .
Q. What strategies mitigate low yields in the alkylation step of piperazine derivatives?
- Answer:
- Optimized Solvent Systems : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
- Catalysis : Add potassium carbonate or triethylamine to deprotonate intermediates and accelerate alkylation .
- AI-Driven Process Simulation : Tools like COMSOL Multiphysics model reaction kinetics to identify ideal temperature/pH conditions .
Q. How can researchers evaluate the stability of this compound under varying storage conditions?
- Answer:
- Accelerated Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) for 4–8 weeks.
- Stability-Indicating Assays : Monitor degradation via HPLC-MS to identify hydrolytic (e.g., nitro group reduction) or oxidative by-products .
Methodological Notes
- Synthesis Optimization : For thermally sensitive intermediates, use Schlenk-line techniques under inert atmospheres to prevent oxidation .
- Computational Modeling : Molecular docking (AutoDock Vina) can predict binding affinities of this compound with biological targets (e.g., enzymes), guiding pharmacological studies .
- Data Contradictions : When spectral data conflict, replicate experiments with controlled humidity/temperature to isolate environmental effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
